Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester
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Overview
Description
Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester is a fluorinated ester compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrimidinyl group. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester typically involves the esterification of 2,2,3,3,4,4,4-heptafluorobutanoic acid with the corresponding alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, the compound is used in the production of specialty polymers and coatings. Its chemical resistance and stability make it suitable for applications in harsh environments.
Mechanism of Action
The mechanism of action of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The pyrimidinyl group can also participate in binding to nucleic acids, influencing genetic processes.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, pentadecyl ester
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester stands out due to its unique combination of fluorine atoms and a pyrimidinyl group. This structure imparts distinct chemical properties, such as enhanced stability and specific interactions with biological molecules, making it valuable in diverse applications.
Properties
CAS No. |
55429-89-5 |
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Molecular Formula |
C18H21F7N2O5 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)pentan-2-yl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C18H21F7N2O5/c1-6-7-15(11(28)26(4)14(31)27(5)12(15)29)9(2)8-10(3)32-13(30)16(19,20)17(21,22)18(23,24)25/h6,9-10H,1,7-8H2,2-5H3 |
InChI Key |
DOMOJXYDOWCKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C1(C(=O)N(C(=O)N(C1=O)C)C)CC=C |
Origin of Product |
United States |
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